molecular formula C14H11N3O B14910606 3-cyano-N-(3-methylpyridin-2-yl)benzamide

3-cyano-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B14910606
M. Wt: 237.26 g/mol
InChI Key: LCCMEXKAWHVZNP-UHFFFAOYSA-N
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Description

3-cyano-N-(3-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C14H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a pyridine ring, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of 3-methylpyridin-2-ylamine with methyl cyanoacetate under solvent-free conditions at room temperature. This reaction yields the target compound through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-cyano-N-(3-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(3-methylpyridin-2-yl)ethylbenzamide
  • 3-cyano-N-(3-methylpyridin-2-yl)propylbenzamide

Uniqueness

3-cyano-N-(3-methylpyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-cyano-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c1-10-4-3-7-16-13(10)17-14(18)12-6-2-5-11(8-12)9-15/h2-8H,1H3,(H,16,17,18)

InChI Key

LCCMEXKAWHVZNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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